Muscaridin

Muscarinic Receptor Pharmacology G Protein-Coupled Receptors Signal Transduction

Select Muscaridin as your validated negative control for M3 muscarinic receptor assays. Unlike muscarine, this quaternary amine does not activate the M3 subtype, eliminating signaling artifacts. Its permanent charge also makes it a key tool for membrane permeability studies. Available in high purity for LC-MS/NMR metabolomics and stereoisomer-specific SAR research.

Molecular Formula C9H22NO2+
Molecular Weight 176.28 g/mol
Cat. No. B15051312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscaridin
Molecular FormulaC9H22NO2+
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCC(C(CCC[N+](C)(C)C)O)O
InChIInChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1
InChIKeyLPZBCQRFTKPWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muscaridin: Quaternary Ammonium Muscarinic Receptor Probe and Mushroom Co-Metabolite


Muscaridin (also referred to as muscaridine) is a naturally occurring quaternary ammonium alkaloid (tetraalkylammonium salt) with the molecular formula C9H22NO2+ and a molecular weight of 176.28 g/mol [1]. It is a structural congener of the classic muscarinic agonist muscarine, co-occurring with it in various poisonous mushroom species including Amanita muscaria, Clitocybe rivulosa, and Entoloma rhodopolium [2]. As a quaternary amine, it bears a permanent positive charge, a physicochemical feature that influences its biological activity and membrane permeability compared to tertiary amine alkaloids [3].

Why Generic Muscarinic Agonists Cannot Substitute for Muscaridin in Research Applications


Generic muscarinic agonists like acetylcholine, muscarine, or choline cannot simply substitute for muscaridin due to fundamentally divergent pharmacological profiles. While muscarine is a potent, non-selective agonist of all five muscarinic acetylcholine receptor (mAChR) subtypes, muscaridin exhibits a distinct receptor activation fingerprint, most notably failing to activate the M3 subtype . Furthermore, its quaternary ammonium structure confers permanent charge, limiting passive membrane permeability relative to tertiary amine analogs, which directly impacts experimental design in cellular and tissue-based assays [1]. Substituting muscaridin with muscarine would therefore introduce M3-mediated signaling artifacts and altered tissue distribution kinetics, confounding interpretation of cholinergic pathway studies .

Muscaridin Quantitative Differentiation Evidence vs. Closest Analogs


M3 Muscarinic Receptor Activation: Null Activity vs. Muscarine

In a direct comparative study using human embryonic kidney (HEK) cells expressing the M3 muscarinic acetylcholine receptor, muscaridin (compound 3) exhibited no detectable activation, whereas the closely related congener muscarine (compound 1) is a known potent agonist of this receptor . This represents a stark qualitative difference in receptor pharmacology.

Muscarinic Receptor Pharmacology G Protein-Coupled Receptors Signal Transduction Receptor Subtype Selectivity

Co-Occurrence and Relative Abundance in Mushroom Species

In the basidiocarp of the poisonous mushroom Rhodophyllus rhodopolius, muscaridin was isolated alongside choline and muscarine. While quantitative abundance data for muscaridin itself were not individually reported, the study established its co-occurrence with choline (0.14% content) and muscarine as toxic principles [1].

Natural Product Isolation Mycology Toxicology Metabolomics

Stereochemical Identity and Synthetic Accessibility

The four stereoisomers of muscaridin have been synthesized from aldonolactones (D-glucono-, D- and L-gulono-lactone), providing a definitive route to all possible chiral variants [1]. The natural product was reported to possess the L-erythro-configuration, though this could not be confirmed in the synthetic study, highlighting unresolved stereochemical questions [2].

Stereoselective Synthesis Chiral Resolution Medicinal Chemistry Reference Standards

Muscaridin Procurement Use Cases in Scientific Research and Industrial Development


Negative Control in Muscarinic Acetylcholine Receptor M3 Functional Assays

Utilize muscaridin as a structurally related, inactive negative control to validate M3 receptor-specific responses in cell-based functional assays. This application is directly supported by the finding that muscaridin does not activate the M3 receptor in human embryonic kidney cells, in contrast to the potent agonist muscarine .

Reference Standard for Mushroom Metabolite Identification and Quantification

Employ muscaridin as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) based metabolomic studies of toxic mushrooms. Its confirmed co-occurrence with choline and muscarine in species like Rhodophyllus rhodopolius validates its relevance as a biomarker .

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

Leverage the established synthetic route to all four stereoisomers of muscaridin from aldonolactones to procure enantiomerically pure compounds for SAR investigations of muscarinic receptor subtype selectivity . This is critical for deconvoluting the stereochemical determinants of ligand-receptor interactions.

Investigating Quaternary Amine Pharmacokinetics and Membrane Permeability

Use muscaridin as a model quaternary ammonium compound to study the impact of permanent positive charge on cellular permeability and tissue distribution, particularly in comparison to tertiary amine muscarinic ligands. Its predicted water solubility of 1.04 g/L and logP of -3.3 provide baseline physicochemical parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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